molecular formula C9H7F3O2 B041817 4-Methyl-3-(trifluoromethyl)benzoic acid CAS No. 261952-01-6

4-Methyl-3-(trifluoromethyl)benzoic acid

Cat. No. B041817
M. Wt: 204.15 g/mol
InChI Key: CAPKAYDTKWGFQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of substituted benzoic acids is characterized by the presence of a carboxylic acid group attached to a benzene ring, which is further modified by the addition of methyl and trifluoromethyl groups. This structural modification significantly influences the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species. Advanced spectroscopic techniques, such as NMR, IR, and X-ray crystallography, are utilized to elucidate the molecular structure and confirm the positions of the substituent groups.

Chemical Reactions and Properties Substituted benzoic acids undergo a variety of chemical reactions, including esterification, amidation, and halogenation, which are fundamental for further chemical modifications and applications in synthesis. The presence of electron-withdrawing or electron-donating groups on the benzene ring affects the acid's reactivity towards these reactions. The chemical properties of these compounds are also influenced by their molecular structure, determining their acidity, solubility, and stability under different conditions.

Physical Properties Analysis The physical properties of 4-methyl-3-(trifluoromethyl)benzoic acid, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in various chemical processes. These properties are determined by the molecular structure and the nature of the substituent groups, which affect intermolecular interactions and the compound's phase behavior at different temperatures.

Chemical Properties Analysis The chemical properties of 4-methyl-3-(trifluoromethyl)benzoic acid include its acidity, reactivity towards nucleophiles and electrophiles, and stability under various chemical conditions. The electron-withdrawing trifluoromethyl group increases the acid's acidity, making it more reactive in certain chemical reactions. Understanding these properties is essential for its application in organic synthesis, polymer chemistry, and material science.

Scientific Research Applications

  • Tumor Cell Migration and Growth Inhibition : 4-methyl-3-nitro-benzoic acid is found to effectively inhibit tumor cell migration and growth in mice, suggesting its potential as a drug for treating malignant tumors (Li et al., 2010).

  • Synthesis of Radiopharmaceuticals : The compound is used in synthesizing [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, which have potential applications in the field of radiopharmaceuticals (Taylor et al., 1996).

  • Catalyst-Free Decarboxylative Trifluoromethylation : The compound is used in a method for catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives in water-acetonitrile, showing good yield and scalability (Wang et al., 2017).

  • High Conductivity Polymers : Polyaniline doped with benzoic acid and substituted benzoic acids shows high conductivity, indicating its application in high-power electronic devices (Amarnath & Palaniappan, 2005).

  • Enhancing Anti-inflammatory Properties : Alpha methyl substitution in 3,5-bis(trifluoromethyl)benzyl ethers is found to improve the affinity and duration of action for NK1 antagonists, enhancing their anti-inflammatory properties (Swain et al., 1997).

  • Plant Stress Tolerance : Benzoic acid and its derivatives, including similar structures, effectively induce multiple stress tolerance in bean and tomato plants, suggesting a basic functional molecular structure for stress tolerance (Senaratna et al., 2004).

properties

IUPAC Name

4-methyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPKAYDTKWGFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379599
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(trifluoromethyl)benzoic acid

CAS RN

261952-01-6
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261952-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B van der Wildt, M Nezam, EJM Kooijman… - Bioorganic & Medicinal …, 2021 - Elsevier
Pharmacological targeting of tumor associated macrophages and microglia in the tumor microenvironment is a novel therapeutic strategy in the treatment of glioblastoma multiforme. As …
Number of citations: 7 www.sciencedirect.com
T Lu, J Cao, F Zou, X Li, A Wang, W Wang… - European Journal of …, 2021 - Elsevier
As the critical driving force for chronic myeloid leukemia (CML), BCR gene fused ABL kinase has been extensively explored as a validated target of drug discovery. Although imatinib …
Number of citations: 7 www.sciencedirect.com
B Daydé-Cazals, B Fauvel, M Singer… - Journal of medicinal …, 2016 - ACS Publications
Efforts were made to improve a series of potent dual ABL/SRC inhibitors based on a 7-azaindole core with the aim of developing compounds that demonstrate a wider activity on …
Number of citations: 49 pubs.acs.org
HJ Kim, JW Park, S Seo, KH Cho, MM Alanazi… - International Journal of …, 2023 - mdpi.com
The emergence of cancer resistance to targeted therapy represents a significant challenge in cancer treatment. Therefore, identifying new anticancer candidates, particularly those …
Number of citations: 2 www.mdpi.com

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